5-{[(3-Methylphenyl)carbonyl]amino}-2-(phenylamino)-1,3-thiazole-4-carboxamide
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Overview
Description
5-(3-METHYLBENZAMIDO)-2-(PHENYLAMINO)-1,3-THIAZOLE-4-CARBOXAMIDE is a complex organic compound that belongs to the thiazole family This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
The synthesis of 5-(3-METHYLBENZAMIDO)-2-(PHENYLAMINO)-1,3-THIAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the Amide Group: The amide group can be introduced via a reaction between an amine and a carboxylic acid derivative.
Attachment of the Phenylamino Group: This step involves the substitution reaction where a phenylamine is introduced to the thiazole ring.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
5-(3-METHYLBENZAMIDO)-2-(PHENYLAMINO)-1,3-THIAZOLE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(3-METHYLBENZAMIDO)-2-(PHENYLAMINO)-1,3-THIAZOLE-4-CARBOXAMIDE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(3-METHYLBENZAMIDO)-2-(PHENYLAMINO)-1,3-THIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds to 5-(3-METHYLBENZAMIDO)-2-(PHENYLAMINO)-1,3-THIAZOLE-4-CARBOXAMIDE include other thiazole derivatives with varying substituents. These compounds may share similar reactivity and applications but differ in their specific properties and effectiveness. Examples of similar compounds include:
- 3-METHYLBENZAMIDO-5-METHYLOXAZOLIDINE-4-CARBOXYLATE
- 3-(DIMETHYLAMINO)PHENYL-4-(3-METHYLBENZAMIDO)PHENYL-1H-PYRAZOL-5-YL ACETATE
The uniqueness of 5-(3-METHYLBENZAMIDO)-2-(PHENYLAMINO)-1,3-THIAZOLE-4-CARBOXAMIDE lies in its specific combination of functional groups and the resulting chemical and biological properties.
Properties
Molecular Formula |
C18H16N4O2S |
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Molecular Weight |
352.4 g/mol |
IUPAC Name |
2-anilino-5-[(3-methylbenzoyl)amino]-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C18H16N4O2S/c1-11-6-5-7-12(10-11)16(24)22-17-14(15(19)23)21-18(25-17)20-13-8-3-2-4-9-13/h2-10H,1H3,(H2,19,23)(H,20,21)(H,22,24) |
InChI Key |
HFFFUOXQDAQEOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(N=C(S2)NC3=CC=CC=C3)C(=O)N |
Origin of Product |
United States |
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